molecular formula C12H12N2O2 B15245023 2-Ethyl-6-phenoxypyrimidin-4(1H)-one

2-Ethyl-6-phenoxypyrimidin-4(1H)-one

Cat. No.: B15245023
M. Wt: 216.24 g/mol
InChI Key: ULXBDHIERPKBMX-UHFFFAOYSA-N
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Description

2-Ethyl-6-phenoxypyrimidin-4(1H)-one is a heterocyclic organic compound that belongs to the pyrimidinone family. Compounds in this family are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-6-phenoxypyrimidin-4(1H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the reaction of 2-ethylpyrimidin-4(1H)-one with phenol in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-6-phenoxypyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives.

    Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidinone oxides, while substitution reactions can produce various functionalized derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Ethyl-6-phenoxypyrimidin-4(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    2-Ethyl-4(1H)-pyrimidinone: Lacks the phenoxy group, which may affect its biological activity.

    6-Phenoxypyrimidin-4(1H)-one: Lacks the ethyl group, potentially altering its properties.

    2-Methyl-6-phenoxypyrimidin-4(1H)-one: Similar structure with a methyl group instead of an ethyl group.

Uniqueness

2-Ethyl-6-phenoxypyrimidin-4(1H)-one is unique due to the presence of both the ethyl and phenoxy groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

2-ethyl-4-phenoxy-1H-pyrimidin-6-one

InChI

InChI=1S/C12H12N2O2/c1-2-10-13-11(15)8-12(14-10)16-9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,13,14,15)

InChI Key

ULXBDHIERPKBMX-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=CC(=O)N1)OC2=CC=CC=C2

Origin of Product

United States

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